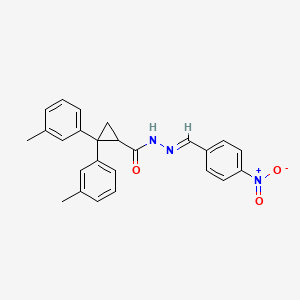
2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide, also known as BNCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide is not fully understood. However, it is believed that 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide exerts its effects through the inhibition of various enzymes and proteins. For example, 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide inhibits the growth of cancer cells, reduces inflammation, and exhibits antibacterial activity. In vivo studies have shown that 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide is its versatility. It can be easily synthesized and modified to suit various applications. However, one of the limitations of 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide research. One area of interest is the development of 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide-based materials for various applications such as catalysis, gas storage, and drug delivery. Another area of interest is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide and its potential applications in medicine and agriculture.
Conclusion:
In conclusion, 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide and to develop new applications for this versatile compound.
Synthesemethoden
2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide can be synthesized through the reaction of 4-nitrobenzaldehyde and 2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid with a melting point of around 196-198 °C.
Wissenschaftliche Forschungsanwendungen
2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has been used as a pesticide due to its insecticidal properties. In materials science, 2,2-bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks.
Eigenschaften
IUPAC Name |
2,2-bis(3-methylphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17-5-3-7-20(13-17)25(21-8-4-6-18(2)14-21)15-23(25)24(29)27-26-16-19-9-11-22(12-10-19)28(30)31/h3-14,16,23H,15H2,1-2H3,(H,27,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBFAGHAMMEXRZ-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(3-methylphenyl)-N'-(4-nitrobenzylidene)cyclopropanecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5861340.png)
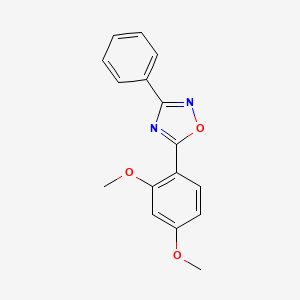
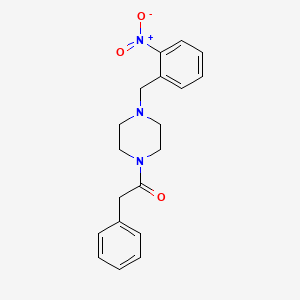

![4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5861358.png)
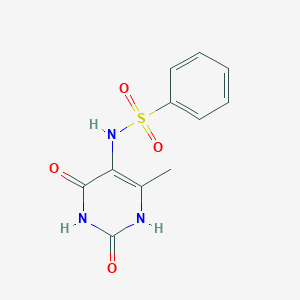


![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)

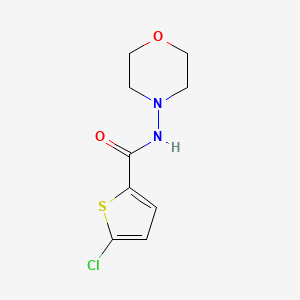

![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
